

Potential off-target effects of Amp-579 in cardiac tissue

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Compound of Interest

Compound Name: Amp-579

Cat. No.: B1192204

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Amp-579 Technical Support Center

Welcome to the **Amp-579** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of **Amp-579**, a potent AMP-activated protein kinase (AMPK) inhibitor, in cardiac tissue.

Frequently Asked Questions (FAQs)

General

Q1: What is the primary mechanism of action for **Amp-579**?

A1: **Amp-579** is a small molecule inhibitor designed to target the catalytic subunit of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a significant role in regulating metabolic pathways to maintain energy homeostasis.[1][2][3] In the heart, AMPK helps manage ATP production from glucose and fatty acids, making it a critical regulator of cardiac metabolism.[1][2]

Q2: Why is assessing off-target effects in cardiac tissue important for an AMPK inhibitor like **Amp-579**?

A2: The heart has a high and continuous energy demand. Since AMPK is a central regulator of cellular energy, its inhibition can significantly impact cardiomyocyte function.[3][4] Off-target effects, or even exaggerated on-target effects, could lead to metabolic distress, impaired

contractility, and arrhythmias.[4][5] Therefore, a thorough cardiac safety assessment is essential during preclinical development.[6][7]

Experimental Design & Troubleshooting

Q3: I am observing unexpected changes in cardiomyocyte contractility in my in vitro assay after applying **Amp-579**. What could be the cause?

A3: This could be due to either on-target AMPK inhibition or off-target effects.

- On-target effect: Inhibition of AMPK can disrupt the energy balance in cardiomyocytes, leading to altered contractility.[4]
- Off-target effect: **Amp-579** might be interacting with other kinases or ion channels involved in cardiac contraction. For example, many kinase inhibitors have off-target effects due to the conserved nature of ATP-binding sites.[8]

To troubleshoot, we recommend the following:

- Confirm Target Engagement: Ensure that **Amp-579** is inhibiting AMPK in your specific experimental setup using a downstream biomarker assay (e.g., measuring the phosphorylation of Acetyl-CoA Carboxylase (ACC)).[9]
- Perform a Kinase Selectivity Profile: Test **Amp-579** against a broad panel of kinases to identify potential off-target interactions.[8][10][11]
- Evaluate Ion Channel Activity: Assess the effect of **Amp-579** on key cardiac ion channels, such as hERG, to rule out direct electrophysiological effects.[12][13][14]

Q4: My kinase profiling results show that **Amp-579** inhibits several other kinases with a lower potency. How do I interpret this?

A4: It is common for kinase inhibitors to show some level of activity against multiple kinases.[8] The key is to determine the therapeutic window between the on-target potency (AMPK inhibition) and the off-target potency.

- Analyze the Potency Gap: If the IC50 for an off-target kinase is more than 30-fold higher than for AMPK, it is less likely to be physiologically relevant at therapeutic concentrations.

- **Assess Expression in Cardiac Tissue:** Check if the identified off-target kinases are expressed in cardiomyocytes.
- **Cellular Assays:** Use cellular models to determine if the off-target inhibition observed in biochemical assays translates to a functional effect in a cellular context.

Q5: What is the best in vitro model for assessing the cardiotoxicity of **Amp-579**?

A5: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model for studying cardiotoxicity.^{[12][15]} They can be used to assess various endpoints, including electrophysiology, contractility, and structural toxicity.^{[12][15]} These cells can be cultured as monolayers for high-throughput screening or as 3D cardiac organoids for more complex studies.^[12]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for Amp-579

Kinase Target	IC50 (nM)	Fold Selectivity vs. AMPK	Potential Cardiac Role
AMPK (On-Target)	15	1x	Energy Metabolism ^[1] ^[2]
Kinase X	550	37x	Cell Survival
Kinase Y	1,200	80x	Not expressed in heart
Kinase Z	250	17x	Calcium Handling

Table 2: Troubleshooting Unexpected Electrophysiological Findings with Amp-579 in hiPSC-CMs

Observation	Potential Cause	Recommended Action
Prolonged field potential duration	Inhibition of potassium channels (e.g., hERG).[14]	Perform a dedicated hERG patch-clamp assay.[12][13]
Irregular beating rhythm (arrhythmia)	Disruption of ion homeostasis or calcium handling.	Use calcium imaging assays to assess intracellular calcium transients.
Decreased beat rate	General metabolic stress or off-target effects on pacemaker channels.	Measure ATP levels in cells; conduct ion channel panel screening.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of **Amp-579** by screening it against a broad panel of kinases.

Methodology:

- **Compound Preparation:** Prepare a stock solution of **Amp-579** in DMSO. Create a dilution series to cover a wide range of concentrations (e.g., 1 nM to 10 μ M).
- **Assay Platform:** Utilize a commercial kinase profiling service that offers a large panel of purified kinases (e.g., over 500 kinases).[10][11] Assays are typically performed using formats like TR-FRET or ADP-Glo to measure kinase activity.[10][16]
- **Screening:** Perform an initial screen at a single high concentration of **Amp-579** (e.g., 1 μ M) to identify potential hits.
- **IC50 Determination:** For any kinases showing significant inhibition (e.g., >50%) in the initial screen, perform a full dose-response curve to determine the IC50 value.
- **Data Analysis:** Calculate the IC50 values for all inhibited kinases and compare them to the IC50 for AMPK to determine the selectivity profile.

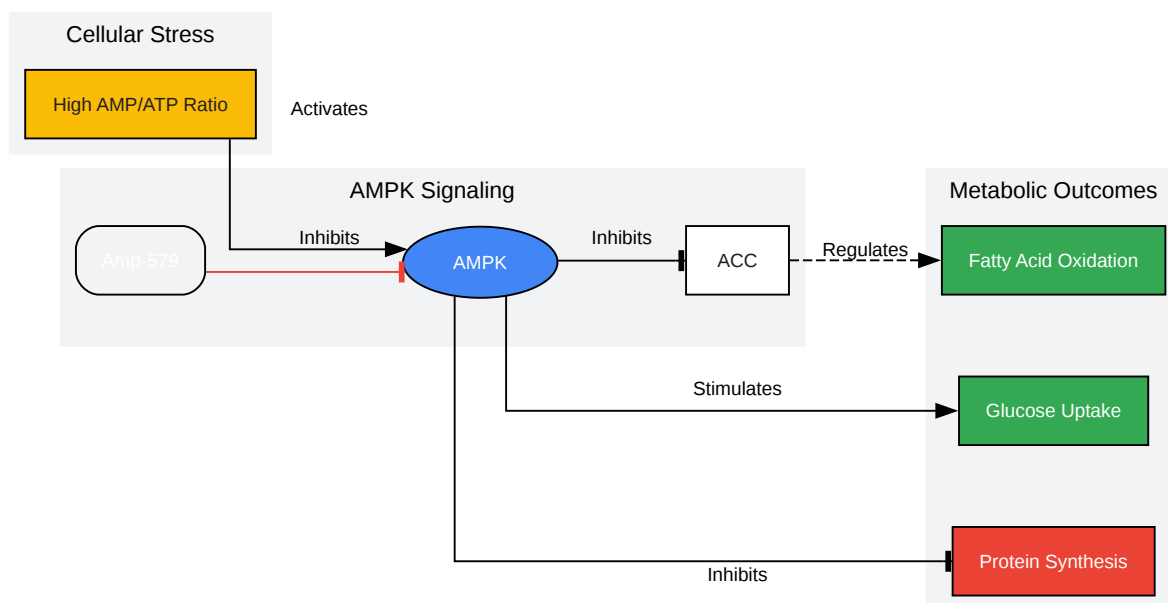
Protocol 2: hiPSC-Cardiomyocyte Contractility Assay

Objective: To assess the functional impact of **Amp-579** on cardiomyocyte contractility.

Methodology:

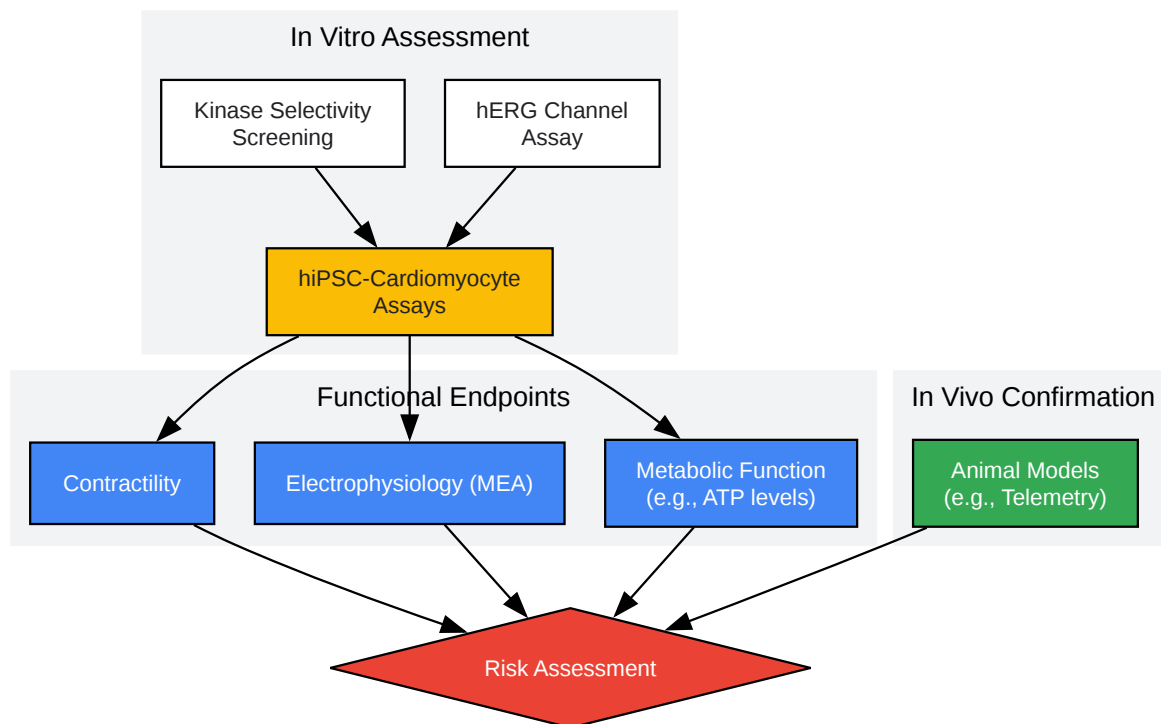
- Cell Culture: Culture hiPSC-CMs on microelectrode array (MEA) plates or plates suitable for impedance-based systems.[\[17\]](#)[\[18\]](#) Allow the cells to form a synchronously beating monolayer.
- Compound Addition: Add **Amp-579** at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO) and a positive control known to affect contractility (e.g., isoproterenol).[\[18\]](#)
- Data Acquisition:
 - Impedance Measurement: Use a system like the xCELLIGENCE RTCA Cardio to measure beat rate, amplitude, and regularity in real-time.[\[17\]](#) This technology detects the physical movement of the contracting cells.[\[17\]](#)
 - Video Microscopy: Alternatively, use high-speed video microscopy to track cell movement and calculate contraction and relaxation velocities.
- Data Analysis: Analyze the recorded waveforms to quantify changes in beat rate, contraction amplitude, and rhythm. Compare the effects of different concentrations of **Amp-579** to the vehicle control.

Visualizations



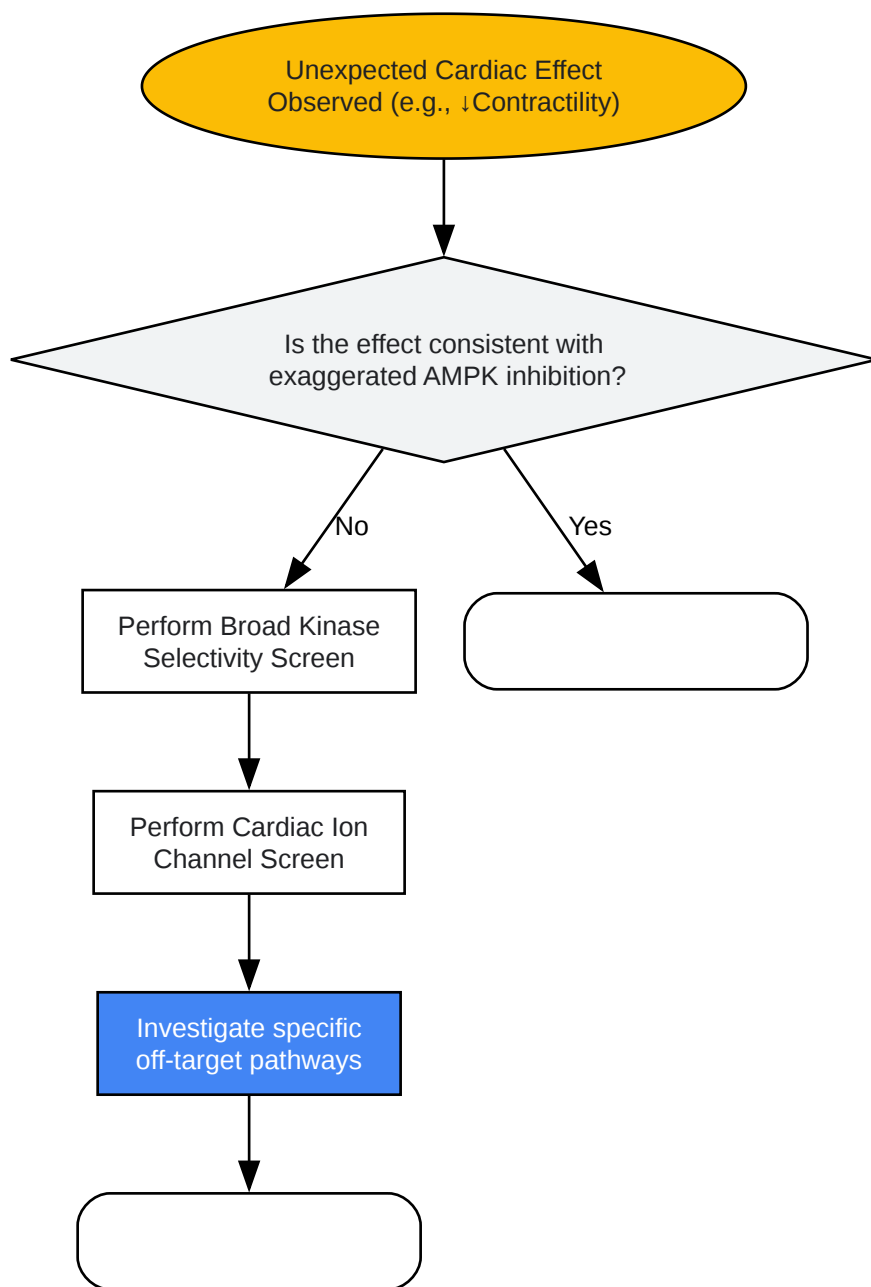
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Caption: On-target signaling pathway of **Amp-579**, inhibiting AMPK activation.



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Caption: Experimental workflow for assessing the cardiac safety of **Amp-579**.



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Caption: Troubleshooting logic for unexpected cardiac effects of **Amp-579**.

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